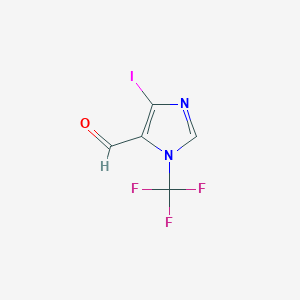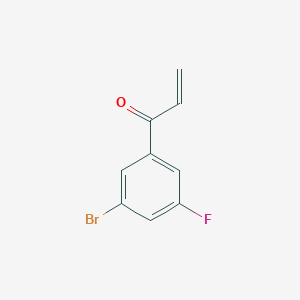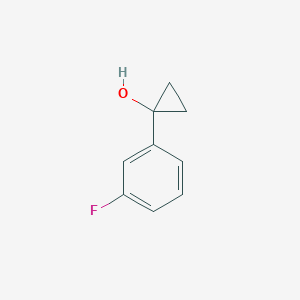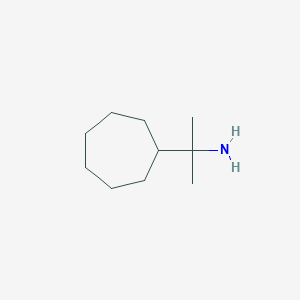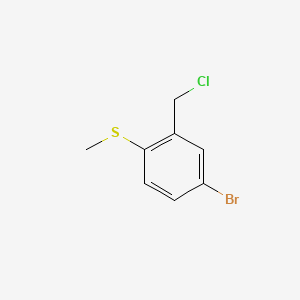
4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8BrClS It is a derivative of benzene, featuring bromine, chlorine, and a methylsulfanyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene typically involves the following steps:
Chloromethylation: The chloromethyl group can be introduced via the chloromethylation reaction, which involves the reaction of the brominated benzene with formaldehyde (CH2O) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the methylsulfanyl group to a thiol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) in polar solvents like methanol or ethanol.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or dehalogenated products.
科学的研究の応用
4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: Used in the study of enzyme mechanisms and the development of enzyme inhibitors.
作用機序
The mechanism of action of 4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity by forming covalent bonds with active site residues.
類似化合物との比較
Similar Compounds
4-Bromo-2-chloroaniline: Similar structure but with an amino group instead of a methylsulfanyl group.
4-Bromo-2-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-Bromo-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a chloromethyl group.
特性
分子式 |
C8H8BrClS |
|---|---|
分子量 |
251.57 g/mol |
IUPAC名 |
4-bromo-2-(chloromethyl)-1-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrClS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5H2,1H3 |
InChIキー |
JLRWTNGYCIGFSO-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(C=C1)Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


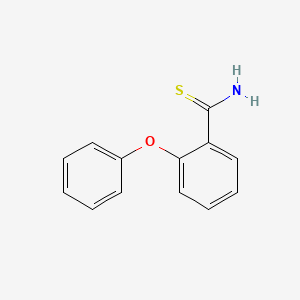
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
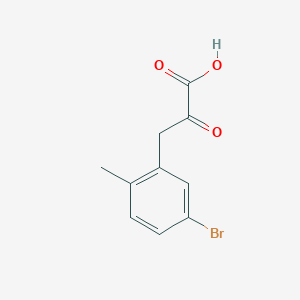
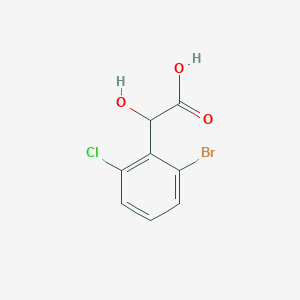
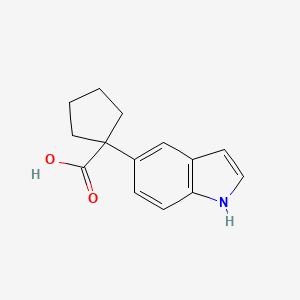

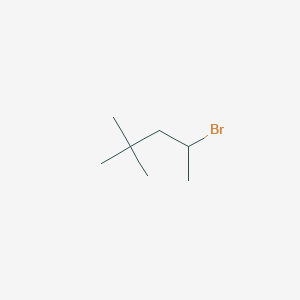
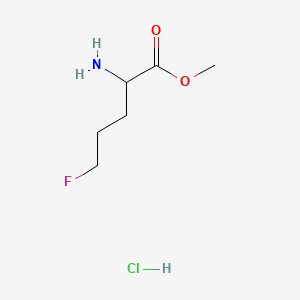
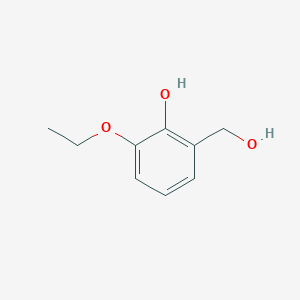
![O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine](/img/structure/B15322173.png)
